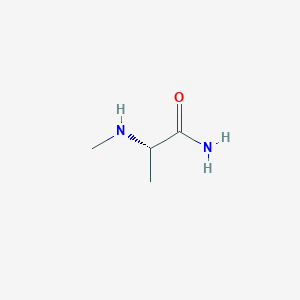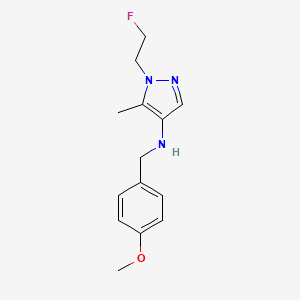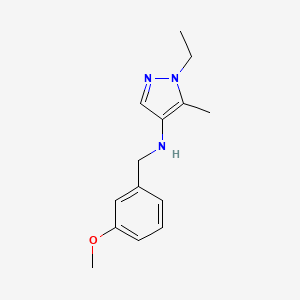![molecular formula C11H22N4 B11743004 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine](/img/structure/B11743004.png)
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediate compounds, followed by cyclization and functional group modifications. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-pyrazol-5-ylamine: A simpler pyrazole derivative with similar structural features.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Another pyrazole derivative with different functional groups.
Uniqueness
1-(5-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H22N4 |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
N-[[4-(aminomethyl)-2-methylpyrazol-3-yl]methyl]-N-ethylpropan-1-amine |
InChI |
InChI=1S/C11H22N4/c1-4-6-15(5-2)9-11-10(7-12)8-13-14(11)3/h8H,4-7,9,12H2,1-3H3 |
Clé InChI |
OICVLGKJMPLRBE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC)CC1=C(C=NN1C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(1,4-dimethyl-1H-pyrazol-5-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11742939.png)




![1-(butan-2-yl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11742982.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742986.png)


![1H-pyrrolo[2,3-b]pyridine-4-carbonyl chloride](/img/structure/B11743017.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743019.png)

